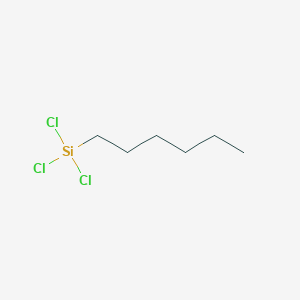![molecular formula C8H10N2O3 B129559 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione CAS No. 154670-35-6](/img/structure/B129559.png)
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione, also known as API, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione is not fully understood, but it has been reported to act by inhibiting various enzymes and proteins involved in cellular processes. For example, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to inhibit the activity of DNA topoisomerase, which is involved in DNA replication and transcription. 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has also been reported to inhibit the activity of protein kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to exhibit various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of immune responses. In cancer cells, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to induce apoptosis by activating caspase enzymes, which are involved in programmed cell death. In addition, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to inhibit cell proliferation by blocking the cell cycle at various stages. In immune cells, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to modulate the production of cytokines, which are involved in immune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has several advantages for lab experiments, including its high purity, stability, and versatility. However, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione also has some limitations, including its relatively high cost, limited availability, and potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione, including the development of new synthesis methods, the exploration of its potential applications in various fields, and the elucidation of its mechanism of action. In medicinal chemistry, future research could focus on the development of 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione derivatives with improved potency and selectivity. In materials science, future research could focus on the synthesis of novel materials with unique properties using 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione as a building block. In organic synthesis, future research could focus on the development of new reactions using 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione as a versatile reagent. Overall, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has the potential to make significant contributions to various fields, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione is a chemical compound with significant potential for various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione and its derivatives in various fields.
Métodos De Síntesis
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione can be synthesized using various methods, including the reaction of 1,2-diaminocyclohexane with ethyl acetoacetate, followed by cyclization and acetylation. Another method involves the reaction of 2,5-diketopiperazine with acetic anhydride, followed by hydrogenation. Both methods have been reported to yield high purity 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione.
Aplicaciones Científicas De Investigación
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been reported to exhibit anticancer, antiviral, and antibacterial activities. In materials science, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, 1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione has been used as a versatile reagent for the synthesis of various compounds.
Propiedades
Número CAS |
154670-35-6 |
|---|---|
Nombre del producto |
1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione |
Fórmula molecular |
C8H10N2O3 |
Peso molecular |
182.18 g/mol |
Nombre IUPAC |
1-acetyl-3,6,7,7a-tetrahydropyrrolo[1,2-a]imidazole-2,5-dione |
InChI |
InChI=1S/C8H10N2O3/c1-5(11)10-6-2-3-7(12)9(6)4-8(10)13/h6H,2-4H2,1H3 |
Clave InChI |
YHNQFEIGUHYUHM-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C2CCC(=O)N2CC1=O |
SMILES canónico |
CC(=O)N1C2CCC(=O)N2CC1=O |
Sinónimos |
1H-Pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione, 1-acetyldihydro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Azabicyclo[3.2.1]octane-5-carboxaldehyde](/img/structure/B129478.png)
![2-[2-(2-Methylcyclopropen-1-yl)ethyl]-1,3-dioxolane](/img/structure/B129480.png)
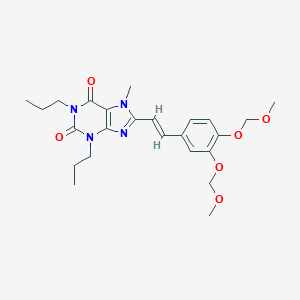
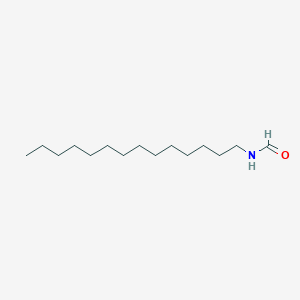
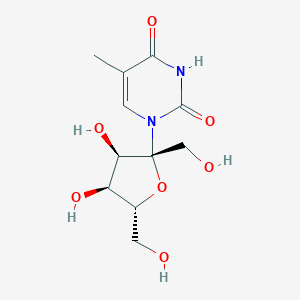
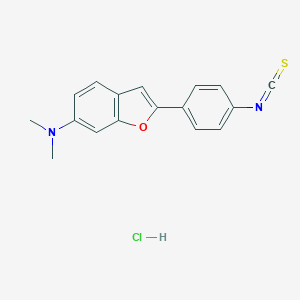
![(5R,8R)-8-hydroxy-1,7-diazaspiro[4.4]nonane-2,6-dione](/img/structure/B129500.png)
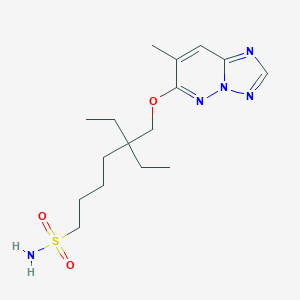
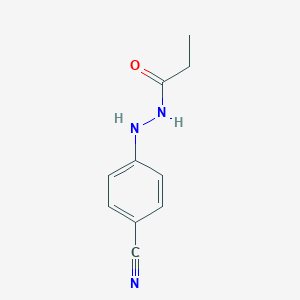
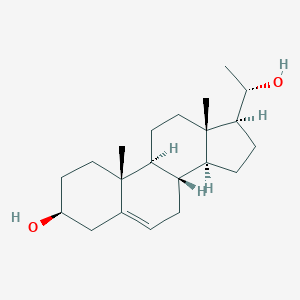

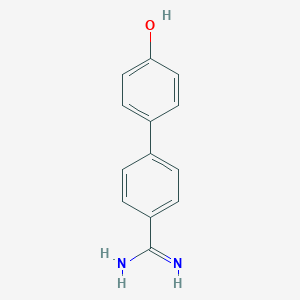
![(5R,5aR,8aR,9S)-9-[2-[2-(dimethylamino)ethyl-methylamino]ethyl]-5-(4-hydroxy-3,5-dimethoxyphenyl)-5a,8,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B129521.png)
